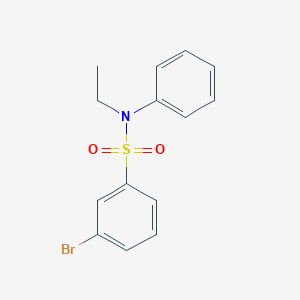![molecular formula C11H14F2N2O2S B261812 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, also known as DFMS, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMS is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a piperazine ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain and other tissues. 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine by binding to dopamine transporters, which are responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of GABAergic neurotransmission, and the inhibition of voltage-gated sodium channels. These effects can lead to changes in behavior, cognition, and other physiological processes.
Advantages and Limitations for Lab Experiments
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in a variety of neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to fully understand the potential of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine for scientific research and therapeutic applications.
Synthesis Methods
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,4-difluorophenyl)piperazine with sulfuryl chloride, followed by treatment with ammonia. Another method involves the reaction of 1-(2,4-difluorophenyl)piperazine with sulfonyl chloride, followed by treatment with methylamine. These methods have been optimized to produce high yields of pure 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine.
Scientific Research Applications
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This makes 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine a potential candidate for the treatment of addiction and other dopamine-related disorders. In pharmacology, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In medicinal chemistry, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been used as a starting material for the synthesis of other sulfonamide derivatives with potential therapeutic applications.
properties
Product Name |
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Molecular Formula |
C11H14F2N2O2S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
InChI Key |
WZUFGXNLRGLGKS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)


![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)



![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)